N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide is a synthetic compound with a complex molecular structure. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology. The compound’s unique structure allows it to interact with various biological systems, making it a valuable tool for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to maintain consistent quality. The process includes rigorous purification steps, such as crystallization and chromatography, to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
The reactions usually require specific conditions, such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with various enzymes and receptors.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes, thereby reducing inflammation or pain .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-{1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl}carbamate: This compound has a similar structure but includes a tert-butyl group instead of an acetamide group.
N-[1-((S)-2-amino-3-methylbutanoyl)piperidin-4-yl]acetamide: Another similar compound with slight variations in the piperidine ring position.
Uniqueness
N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide is unique due to its specific molecular configuration, which allows it to interact with a distinct set of biological targets. This makes it particularly valuable for research applications where precise modulation of biological pathways is required .
Properties
Molecular Formula |
C16H31N3O2 |
---|---|
Molecular Weight |
297.44 g/mol |
IUPAC Name |
N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C16H31N3O2/c1-11(2)15(17)16(21)18-8-6-7-14(9-18)10-19(12(3)4)13(5)20/h11-12,14-15H,6-10,17H2,1-5H3 |
InChI Key |
HPOQILBCDIDLIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)CN(C(C)C)C(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.